(2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-5-(hydroxymethyl)-3-vinyltetrahydrofuran-3,4-diol
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Overview
Description
“(2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-5-(hydroxymethyl)-3-vinyltetrahydrofuran-3,4-diol” is a complex organic compound with a mouthful of a name! Let’s break it down:
Chirality: The compound has four asymmetric carbon atoms (designated as 2R, 3R, 4R, and 5R), making it a tetrasaccharide with multiple stereocenters.
Functional Groups:
Preparation Methods
Synthetic Routes::
Chemical Synthesis: The compound can be synthesized through multi-step organic synthesis. Specific methods depend on protecting group strategies, coupling reactions, and stereochemical control.
Enzymatic Synthesis: Enzymes can catalyze the formation of glycosidic bonds, allowing for regio- and stereoselective synthesis.
Limited Information: Unfortunately, detailed industrial production methods are not widely available in the literature. Research in this area is ongoing.
Chemical Reactions Analysis
Reactivity::
Oxidation and Reduction: The compound’s hydroxyl groups can undergo oxidation (e.g., to aldehydes or acids) or reduction (e.g., to alcohols).
Substitution Reactions: The vinyl group is susceptible to nucleophilic substitution reactions.
Glycosylation: Formation of glycosidic bonds with other sugars.
Oxidation: Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Glycosylation: Activated sugar donors (e.g., trichloroacetimidates) and Lewis acids (e.g., BF₃·Et₂O).
Glycosidic Derivatives: Various glycosidic derivatives with modified sugars.
Scientific Research Applications
Antiviral Agents: Purine-based compounds have antiviral potential due to their resemblance to nucleosides.
Bioconjugates: The compound can be linked to other molecules (e.g., peptides, antibodies) for targeted drug delivery.
Chemical Biology: Studying interactions with enzymes and receptors.
Mechanism of Action
Nucleoside Analogue: It likely acts as a nucleoside analogue, interfering with viral replication or cellular processes.
Molecular Targets: Specific molecular targets (e.g., viral polymerases, kinases) need further investigation.
Comparison with Similar Compounds
Unique Features: Its combination of purine base, vinyl group, and tetrahydrofuran ring sets it apart.
Similar Compounds: Other nucleosides, such as adenosine and guanosine.
Properties
Molecular Formula |
C12H15N5O4 |
---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)-3-ethenyl-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H15N5O4/c1-2-12(20)8(19)6(3-18)21-11(12)17-5-16-7-9(13)14-4-15-10(7)17/h2,4-6,8,11,18-20H,1,3H2,(H2,13,14,15) |
InChI Key |
XQHUMUSVFJMXKF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O |
Origin of Product |
United States |
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